molecular formula C9H11ClN4O B7911541 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde

4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde

Cat. No.: B7911541
M. Wt: 226.66 g/mol
InChI Key: XOQVUZBQWPKTHL-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde is a heterocyclic organic compound that contains both pyrimidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

    Pyrrolidine Substitution: The pyrrolidine ring can be attached via nucleophilic substitution reactions, often using pyrrolidine itself or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amine derivatives in an organic solvent.

Major Products

    Oxidation: 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid.

    Reduction: 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinemethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinemethanol: Similar structure but with an alcohol group instead of an aldehyde.

    6-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinamine: Lacks the aldehyde group but has similar core structure.

Uniqueness

4-Amino-6-chloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde is unique due to the presence of both an aldehyde group and a pyrrolidine ring, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-amino-6-chloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQVUZBQWPKTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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